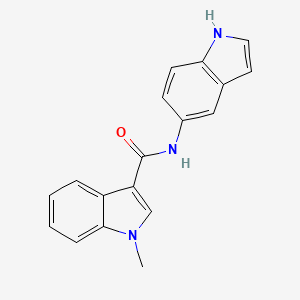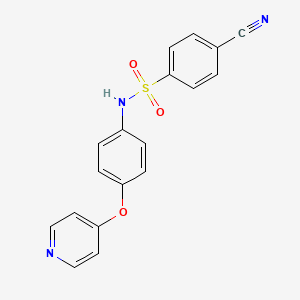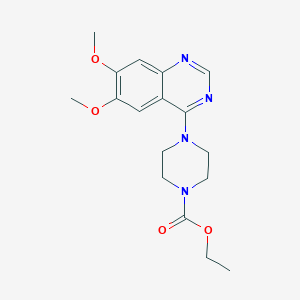![molecular formula C14H13ClN2O2S B7542919 [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7542919.png)
[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone, also known as CTMM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CTMM belongs to the class of thiazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In
作用機序
The mechanism of action of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone is not fully understood, but several studies have suggested that it acts by inhibiting the synthesis of bacterial cell wall components, disrupting the integrity of the cell membrane, and inducing apoptosis in cancer cells. This compound has also been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of bacterial and fungal strains by disrupting the integrity of the cell membrane and inhibiting the synthesis of cell wall components. This compound has also been found to induce apoptosis in cancer cells by activating caspase enzymes. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. This compound has also been found to exhibit potent antitumor and anti-inflammatory activity, which makes it a promising candidate for the development of new cancer and anti-inflammatory drugs. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone. One of the directions is to optimize the synthesis method to improve the yield and purity of the product. Another direction is to investigate the mechanism of action of this compound in more detail, which may lead to the development of more effective drugs. In addition, future research can focus on the development of new formulations of this compound to improve its solubility and bioavailability. Finally, the potential of this compound as a lead compound for the development of new drugs can be explored by conducting structure-activity relationship studies.
合成法
The synthesis of [2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone involves the reaction of 2-chloroaniline with thioamide, followed by the reaction of the resulting product with morpholine and then with benzoyl chloride. The final product is obtained after purification using column chromatography. The synthesis of this compound has been reported in several research articles, and the yield and purity of the product have been optimized by modifying the reaction conditions.
科学的研究の応用
[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound exhibits potent antimicrobial activity against a wide range of bacterial and fungal strains. This compound has also been found to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c15-11-4-2-1-3-10(11)13-16-9-12(20-13)14(18)17-5-7-19-8-6-17/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISFUBCGOMDUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C(S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide](/img/structure/B7542837.png)
![N-(2-methoxy-5-methylphenyl)-4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide](/img/structure/B7542843.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-(2-oxo-2-piperidin-1-ylethyl)urea](/img/structure/B7542854.png)



![4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B7542886.png)
![2-[[4-[Cyclohexyl(methyl)amino]benzoyl]amino]propanediamide](/img/structure/B7542890.png)

![1-Methyl-3-[4-(2-pyridinyl)piperazinocarbonyl]-1H-indole](/img/structure/B7542906.png)
![1-Phenyl-5-[[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfanylmethyl]tetrazole](/img/structure/B7542911.png)
![1-(3,5-dimethylphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7542921.png)
![1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7542923.png)
